Acepromazine maleate
Description
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRHOOHLUYHMGG-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-37-6 | |
| Record name | Acepromazine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Alkylation of 2-Acetylphenothiazine
The core synthetic step involves reacting 2-acetylphenothiazine with 3-dimethylaminopropyl chloride in a biphasic solvent system. Aqueous sodium hydroxide or potassium hydroxide is typically employed to deprotonate the phenothiazine nitrogen, facilitating nucleophilic substitution. For instance, a protocol adapted from chlorpromazine synthesis involves refluxing 2-acetylphenothiazine with toluene and aqueous potassium hydroxide, followed by the gradual addition of 3-dimethylaminopropyl chloride. This method minimizes dimeric impurities (<0.05% w/w) by rigorously excluding water during the alkylation phase.
The reaction mechanism proceeds via an SN2 pathway, where the phenothiazine anion attacks the electrophilic carbon of the alkyl chloride. Optimal temperatures range between 60–75°C, with yields exceeding 80% under controlled conditions. Post-reaction, the organic phase (toluene or dichloromethane) is separated, washed with water, and concentrated under reduced pressure to isolate the acepromazine free base.
Biphasic Solvent Systems
Biphasic systems, combining aqueous and organic phases, enhance reaction efficiency by improving interfacial contact. Toluene is preferred as the organic phase due to its immiscibility with water and ability to dissolve both reactants. A representative protocol involves:
-
Dissolving 2-acetylphenothiazine in toluene.
-
Adding aqueous potassium hydroxide (45–50% w/v) and a phase-transfer catalyst (e.g., tert-butylammonium bromide).
-
Refluxing the mixture to remove residual water via azeotropic distillation.
-
Adding 3-dimethylaminopropyl chloride dropwise over 2–3 hours.
This approach reduces side reactions such as oxidation or dimerization, which are common in monophasic systems.
Purification and Crystallization Techniques
Crude acepromazine free base is purified via recrystallization or chromatographic methods before conversion to the maleate salt.
Salt Formation with Maleic Acid
The free base is dissolved in a warm ethanol-water mixture (3:1 v/v), and stoichiometric maleic acid is added. The pH is adjusted to 4.5–5.8 using dilute hydrochloric acid to precipitate the maleate salt. The resulting crystals are filtered, washed with cold ethyl acetate, and dried under vacuum at 40–50°C.
Solvent-Mediated Crystallization
High-purity this compound (>98%) is achieved through solvent-mediated crystallization. A patented method involves dissolving the crude salt in a methanol-toluene mixture (6:1 v/v) at 60–75°C, followed by slow cooling to 30°C. Ethyl acetate is added as an antisolvent to induce crystallization, yielding needle-like crystals with a melting point of 136–139°C.
Table 1: Crystallization Conditions and Outcomes
| Solvent System | Temperature Range | Purity (%) | Dimeric Impurities (% w/w) |
|---|---|---|---|
| Methanol-Toluene | 60–75°C → 30°C | 99.8 | 0.02 |
| Ethanol-Water | 50–60°C → 25°C | 98.5 | 0.08 |
| Ethyl Acetate | Ambient | 97.0 | 0.12 |
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying this compound and its impurities. A USP-compliant method uses a C18 column with a mobile phase of methanol-water (75:25 v/v) adjusted to pH 3.0 with phosphoric acid. The assay preparation involves dissolving tablets or injection solutions in 0.05 N hydrochloric acid, filtering, and diluting to a concentration of 0.1 mg/mL. System suitability requires a resolution >2.0 between acepromazine and dimeric impurities.
Infrared Spectroscopy (IR)
IR spectroscopy confirms the identity of the maleate salt. The USP specifies matching major absorption bands (e.g., carbonyl stretch at 1,680 cm⁻¹, C=C stretch at 1,610 cm⁻¹) to a reference standard. Samples are prepared by extracting the free base with cyclohexane and evaporating to dryness.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound exhibits characteristic UV maxima at 242 nm and 278 nm in methanol, with molar absorptivity values of 12,400 and 8,200 L·mol⁻¹·cm⁻¹, respectively. This method is used for rapid concentration verification in bulk solutions.
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
Large-scale processes emphasize solvent recycling to reduce costs and environmental impact. Toluene and ethyl acetate are recovered via fractional distillation and reused in subsequent batches. Aqueous waste streams are neutralized with hydrochloric acid before biological treatment.
Regulatory Compliance
Manufacturers must adhere to USP monographs for sterility, endotoxin levels (<4.5 USP units/mg), and dissolution profiles. Accelerated stability studies (40°C/75% RH for 6 months) ensure shelf-life claims of ≥4 years.
Emerging Trends and Challenges
Recent patents highlight efforts to streamline synthesis via continuous-flow reactors, which improve heat transfer and reduce reaction times. However, controlling residual solvents (e.g., toluene ≤890 ppm) remains a challenge, necessitating advanced drying techniques like vacuum belt filtration .
Chemical Reactions Analysis
Types of Reactions
Acepromazine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxyethylpromazine and other metabolites.
Reduction: Reduction reactions can convert acepromazine to its reduced forms.
Substitution: Substitution reactions can occur at the phenothiazine ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyethylpromazine, hydroxyacepromazine, and various substituted derivatives .
Scientific Research Applications
Veterinary Sedation and Anesthesia
Overview:
Acepromazine maleate is widely utilized as a pre-anesthetic sedative in veterinary practice. Its ability to calm anxious animals makes it an essential tool in managing pre-surgical anxiety and sedation.
Key Findings:
- In horses, acepromazine has been shown to reduce perianaesthetic mortality rates by providing effective sedation and anxiolysis during surgical procedures .
- A retrospective study involving 36 dogs with a history of seizures reported that acepromazine administration did not lead to increased seizure activity within the observation period, suggesting its safety in this context .
Cardiovascular Effects
Overview:
Acepromazine acts as a vasodilator, which can have significant implications for cardiovascular health in animals.
Research Insights:
- A study on the effects of acepromazine on heart function in horses indicated that while it did not significantly alter heart rate or echocardiographic measurements compared to other sedatives like detomidine, it still plays a role in managing cardiovascular responses during sedation .
- Its use as a vasodilator in treating laminitis has been documented; however, evidence supporting its efficacy in enhancing perfusion remains limited .
Neurological Applications
Overview:
The effects of acepromazine on neurological conditions have been explored, particularly concerning seizure management.
Case Studies:
- A retrospective study assessed acepromazine's effects on 31 dogs with seizure histories. The study found no correlation between acepromazine administration and the recurrence of seizures, indicating its potential safety for short-term use in these patients .
- Another case highlighted acute acepromazine overdose resulting in central nervous system toxicity but noted rapid improvement due to its short elimination half-life .
Intraocular Pressure Management
Overview:
Acepromazine has been investigated for its potential effects on intraocular pressure (IOP), particularly in cases of glaucoma.
Research Findings:
- A study on rhesus monkeys demonstrated that topical application of this compound reduced IOP in glaucomatous eyes, with effects lasting up to 32 hours post-administration. This suggests potential therapeutic applications for managing glaucoma-related IOP increases .
Toxicological Considerations
Overview:
While acepromazine is effective for sedation and other applications, its toxicity profile must be understood.
Insights:
- Reports indicate that acepromazine can cause significant CNS depression and hypotension if overdosed. Supportive treatment is required for managing toxicity cases .
- The compound's toxicokinetics suggest a rapid onset and short duration of toxicity, which may influence treatment protocols in cases of overdose .
Data Summary Table
Mechanism of Action
Acepromazine maleate exerts its effects by blocking dopamine receptors in the central nervous system, leading to sedation and muscle relaxation. It also has antihistaminic and anticholinergic properties, which contribute to its overall sedative effects. The compound primarily targets the dopamine D2 receptors and has a secondary effect on serotonin and adrenergic receptors .
Comparison with Similar Compounds
Table 1: Comparative Antiviral Activity and Cytotoxicity of Phenothiazines Against SARS-CoV-2
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 1.823 ± 0.230 | 93.300 ± 11.520 | 51.179 |
| Perphenazine | 0.831 ± 0.120 | 18.120 ± 1.450 | 21.805 |
| Fluphenazine decanoate | 3.903 ± 1.090 | 61.570 ± 28.840 | 15.775 |
| Prochlorperazine maleate | 0.259 ± 0.048 | 85.160 ± 13.915 | 328.803 |
| Alimemazine hemitartrate | 0.477 ± 0.124 | 53.390 ± 10.945 | 111.929 |
Data sourced from a 2023 study evaluating phenothiazines as SARS-CoV-2 entry inhibitors .
Key Observations:
- Prochlorperazine maleate demonstrated the highest antiviral potency (lowest IC50: 0.259 μM) and safety margin (SI: 328.803), suggesting superior efficacy in inhibiting viral entry.
- This compound exhibited moderate antiviral activity (IC50: 1.823 μM) but a higher CC50 (93.3 μM), indicating lower cytotoxicity compared to Perphenazine and Fluphenazine.
- Alimemazine hemitartrate balanced moderate antiviral efficacy (IC50: 0.477 μM) with a favorable SI (111.929).
Acepromazine vs. Methoxypromazine Maleate
- Methoxypromazine maleate, another phenothiazine, shares structural similarities but includes a methoxy group at the 2-position of the phenothiazine ring. While its molecular weight (430.519 g/mol) and formula (C22H26N2O5S) differ slightly from Acepromazine (C19H22N2OS·C4H4O4), both act on dopamine and adrenergic pathways .
- Clinical Use : Acepromazine is preferred in veterinary settings due to its rapid onset (15–30 minutes post-administration) and established safety in dogs, cats, and horses. Methoxypromazine’s applications are less documented, though it is marketed under trade names like Vetomazin for similar indications .
Acepromazine vs. Prochlorperazine Maleate
- However, in veterinary contexts, Acepromazine remains the standard due to its predictable sedative effects and compatibility with opioids (e.g., morphine) and dissociative anesthetics (e.g., ketamine) .
- Side Effects : Both drugs cause hypotension, but Acepromazine’s longer half-life (3–6 hours in dogs) necessitates careful monitoring in hemodynamically unstable animals .
Adjunctive Use with Other Agents
Acepromazine is frequently combined with opioids (e.g., fentanyl) or ketamine to enhance analgesia and reduce anesthetic requirements. For example:
Biological Activity
Acepromazine maleate is a phenothiazine derivative widely used as a tranquilizer and sedative in veterinary medicine. Its biological activity encompasses a range of pharmacological effects, including sedative, antiemetic, and neuroleptic properties. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, clinical applications, effects on various physiological parameters, and relevant case studies.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties that influence its clinical use. The following table summarizes key pharmacokinetic parameters observed in various studies:
| Parameter | Value | Reference |
|---|---|---|
| Distribution Half-life (t1/2α) | 0.1 hours | |
| Elimination Half-life (t1/2β) | 9.4 hours | |
| Volume of Distribution (Vss) | 20.01 L/kg | |
| Mean Residence Time (MRT) | 12.25 hours |
The pharmacokinetic profile indicates a rapid onset of sedation within 10 minutes post-administration, followed by a prolonged sedation phase lasting up to 2 hours.
Clinical Applications
Acepromazine is primarily utilized for sedation in various animal species, including dogs, cats, and horses. Its effects have been studied in multiple contexts:
- Sedation in Camels : A study investigated the impact of acepromazine on sedation during transportation. Results indicated effective sedation with significant physiological monitoring including heart rate and respiration .
- Reduction of Isoflurane MAC : In cats, acepromazine was shown to significantly reduce the minimum alveolar concentration (MAC) of isoflurane when administered with fentanyl, suggesting a synergistic effect that enhances sedation while minimizing anesthetic requirements .
- Effects on Intraocular Pressure : Acepromazine administration resulted in decreased intraocular pressure and pupil constriction in dogs, indicating potential applications in ophthalmic procedures .
Effects on Physiological Parameters
Acepromazine has notable effects on various physiological parameters:
- Cardiovascular Effects : The drug can cause hypotension and alterations in heart rate. A study noted varying effects on heart rate following administration compared to other sedatives like detomidine and romifidine .
- Platelet Function : Acepromazine has been shown to inhibit platelet aggregation, which may have implications for surgical procedures or conditions involving coagulation disorders .
Case Studies
Several case studies highlight the clinical implications of acepromazine:
- Acute Overdose : A case report discussed the effects of an intentional overdose of acepromazine, leading to central nervous system depression and cardiovascular toxicity. Notably, the rapid improvement observed post-overdose was attributed to acepromazine's short elimination half-life .
- Seizure Management : A retrospective study evaluated the use of acepromazine in dogs with a history of seizures. While traditionally contraindicated due to concerns about lowering seizure thresholds, this study found no recurrence of seizures in treated dogs during hospitalization .
Research Findings
Recent research has expanded understanding of acepromazine's biological activity:
- Immune Response : Acepromazine's influence on leukocyte composition was assessed in camels, revealing alterations in immune cell marker expression post-administration .
- Neuroleptic Effects : The compound's action as an antagonist at various neurotransmitter receptors (dopaminergic, serotonergic, histaminergic) contributes to its sedative and antiemetic properties .
Q & A
Q. What are the critical physicochemical properties of acepromazine maleate that influence its stability and formulation in experimental settings?
this compound (C₁₉H₂₂N₂OS·C₄H₄O₄, molecular weight 442.53 g/mol) is sensitive to temperature and solvent conditions. For long-term storage, the powder should be kept at -20°C for up to 3 years, while solvent-based formulations require storage at -80°C for ≤1 year to prevent degradation. Solubility in DMSO is 30 mg/mL (67.79 mM), and formulations often include stabilizers like PEG300 and Tween 80 to enhance solubility and bioavailability in animal studies .
Q. How should this compound be prepared for in vivo studies to ensure consistent dosing?
A standard protocol involves dissolving the compound in a 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O vehicle. For a 10 mg/kg dose in 20g mice (100 μL injection volume), prepare a 2 mg/mL working solution by sequentially mixing 50 μL DMSO stock, 300 μL PEG300, 50 μL Tween 80, and 600 μL ddH₂O. Vortex thoroughly after each addition to ensure homogeneity .
Q. What are the recommended dosages for this compound in preclinical models?
In dogs, the typical dose ranges from 0.25–1.0 mg/kg body weight for sedation. For anesthesia in mice, intraperitoneal injection of 0.75 mg/kg is common. Chronic toxicity studies in rats used daily oral doses of 20–220 mg/kg, with higher doses linked to pulmonary edema but no mortality .
Advanced Research Questions
Q. How does this compound interact with other anesthetic agents in experimental protocols, and what are the implications for study design?
Acepromazine potentiates the effects of opioids and inhalational anesthetics (e.g., sevoflurane) by lowering the minimum alveolar concentration required for sedation. However, it antagonizes α-adrenergic and dopamine receptors, which may confound studies targeting these pathways. For example, combining it with morphine reduces tear production in dogs, necessitating controlled hydration protocols during prolonged anesthesia .
Q. What methodological considerations apply when reconciling contradictory toxicity data from chronic exposure studies?
Chronic toxicity studies in rats (20–40 mg/kg/day for 6 months) showed no renal or hepatic damage, whereas dogs administered 220 mg/kg/day exhibited pulmonary edema. These discrepancies highlight species-specific metabolic differences. Researchers must validate dosing thresholds in their model species and monitor organ-specific biomarkers (e.g., serum creatinine, ALT) .
Q. How can researchers mitigate confounding cardiovascular effects of this compound in isolated tissue experiments?
In vitro studies on frog hearts demonstrated that acepromazine alters myocardial contraction intensity and rhythm via α-adrenergic blockade. To isolate target effects, pre-treatment with atropine sulfate (to block muscarinic receptors) or parallel controls using selective α₂-antagonists (e.g., yohimbine) are recommended .
Q. What are the implications of acepromazine’s ecological toxicity for waste disposal in laboratory settings?
While acepromazine itself lacks aquatic toxicity data, its formulation excipients (e.g., benzyl alcohol) have an EC₅₀ of 71.4 mg/L in Photobacterium phosphoreum. Labs should adhere to hazardous waste protocols, including chemical neutralization before disposal, to minimize environmental contamination .
Data Contradiction Analysis
Q. Why do historical human trials (1950s) report inefficacy and side effects, while veterinary studies demonstrate broad utility?
Early human trials (e.g., Delay and Pichot, 1957) reported behavioral disturbances and hypotension, leading to discontinuation. In contrast, veterinary studies optimized dosing for species-specific pharmacokinetics (e.g., dogs metabolize acepromazine faster than humans). This underscores the importance of interspecies metabolic profiling in translational research .
Q. How should researchers address variability in sedative efficacy across animal strains?
Beagles in chronic studies tolerated 40 mg/kg/day without adverse effects, while mixed-breed dogs exhibited idiosyncratic reactions (e.g., aggression). Strain-specific genetic polymorphisms in cytochrome P450 enzymes may underlie this variability. Pre-screening animals for CYP2D6 activity is advised for studies requiring consistent sedation .
Methodological Best Practices
Q. What protocols ensure reproducibility in acepromazine-based neuroprotection studies (e.g., cerebral ischemia models)?
In mouse ischemia models, acepromazine (0.75 mg/kg, i.p.) is administered after a 12-hour fast to standardize metabolic states. Post-surgical monitoring should include cerebral blood flow measurements (e.g., laser Doppler) and histopathological validation (HE/Nissl staining) to confirm ischemic damage .
Q. How can researchers optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for acepromazine?
Plasma concentration-time profiles in humans show a short half-life (2.95 hours), necessitating frequent dosing in chronic studies. Use deuterated analogs (e.g., [²H₆]-acepromazine maleate) for precise LC-MS quantification in tissue distribution assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
